molecular formula C8H17NO B8467878 2-(3,3-Dimethylpyrrolidin-1-yl)ethanol

2-(3,3-Dimethylpyrrolidin-1-yl)ethanol

Cat. No. B8467878
M. Wt: 143.23 g/mol
InChI Key: HDLNEROVBQEYQH-UHFFFAOYSA-N
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Patent
US09078871B2

Procedure details

The title compound was synthesized as described in Intermediate 21 using 2,2-dimethylsuccinic acid and 2-aminoethanol as starting materials. 1H NMR (CDCl3): δ 3.55 (t, 2H), 3.35 (br s, 1H), 2.60 (m, 4H), 2.33 (s, 2H), 1.55 (t, 2H), 1.43 (s, 6H).
[Compound]
Name
Intermediate 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])([CH2:6][C:7](O)=O)[C:3](O)=O.[NH2:11][CH2:12][CH2:13][OH:14]>>[CH3:1][C:2]1([CH3:10])[CH2:6][CH2:7][N:11]([CH2:12][CH2:13][OH:14])[CH2:3]1

Inputs

Step One
Name
Intermediate 21
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)(CC(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(CN(CC1)CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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